molecular formula C19H17ClN2O B580034 Prazepam-D5 CAS No. 152477-89-9

Prazepam-D5

カタログ番号 B580034
CAS番号: 152477-89-9
分子量: 329.839
InChIキー: MWQCHHACWWAQLJ-RALIUCGRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prazepam-D5 is a deuterated derivative of prazepam , which belongs to the class of benzodiazepines . Benzodiazepines are commonly prescribed for their sedative, anxiolytic, and anticonvulsant properties. Prazepam-D5 is used primarily as an internal standard in analytical methods for quantifying benzodiazepines and related compounds in biological samples .


Synthesis Analysis

The synthesis of Prazepam-D5 involves the incorporation of five deuterium atoms into the prazepam molecule. Deuterium substitution is achieved through specific chemical reactions, resulting in the labeled compound. The deuterated form serves as an ideal internal standard for accurate quantification in mass spectrometry-based assays .


Molecular Structure Analysis

Prazepam-D5 shares a similar molecular structure with prazepam, differing only in the presence of deuterium atoms. Its chemical formula is C_19H_13ClN_2D_5O . The deuterium labeling enhances its stability and ensures consistent response during analytical measurements .


Chemical Reactions Analysis

Prazepam-D5 does not exhibit unique chemical reactivity beyond that of prazepam. It participates in the same reactions characteristic of benzodiazepines, including metabolism , oxidation , and conjugation . These reactions influence its pharmacokinetics and elimination from the body .


Physical And Chemical Properties Analysis

  • Mass : Molecular weight of approximately 318.7 g/mol .

科学的研究の応用

  • Anxiety Treatment : Prazepam has been found effective in treating anxiety. Studies have shown that daily doses up to 80 mg can significantly reduce anxiety symptoms. For instance, a study by Rickels et al. (1977) demonstrated that prazepam is more effective than placebo and equally effective as chlordiazepoxide in treating anxious outpatients (Rickels et al., 1977).

  • Spasticity Treatment : Prazepam has shown efficacy in treating spasticity. Levine et al. (1969) reported that it can be a fairly effective muscle relaxant when given to patients with neurological conditions causing spasticity (Levine et al., 1969).

  • Carcinogenicity Studies : Research has investigated the carcinogenic potential of prazepam. A study by de la Iglesia et al. (1981) showed that prazepam did not increase tumor rates or change average latency in rats and mice, indicating no positive tumorigenic potential (de la Iglesia et al., 1981).

  • Metabolism in Humans : DiCarlo et al. (1971) investigated the biotransformation of prazepam in humans, finding that unconjugated drug metabolites were predominant in the systemic circulation over a 48-hour study period (DiCarlo et al., 1971).

  • Pharmacokinetics : Studies have also looked into the pharmacokinetics of prazepam. Dios-Viéitez et al. (1991) conducted pharmacokinetic analysis of Prazepam and 14C-Prazepam in rats, providing insights into its behavior in the body (Dios-Viéitez et al., 1991).

  • Clinical Activity Duration : Ansseau et al. (1984) explored the duration of clinical activity of prazepam, revealing that plasma pharmacokinetics alone may not predict the duration of its anxiolytic activity (Ansseau et al., 1984).

作用機序

Target of Action

Prazepam-D5, like its parent compound Prazepam, primarily targets the GABA (A) Receptor in the human body . This receptor is a major inhibitory neurotransmitter in the brain, playing a crucial role in reducing neuronal excitability and inducing sedation .

Mode of Action

Prazepam-D5 acts as a positive allosteric modulator of the GABA (A) Receptor . It is believed to stimulate GABA receptors in the ascending reticular activating system . Since GABA is inhibitory, receptor stimulation increases inhibition and blocks both cortical and limbic arousal following stimulation of the brain stem reticular formation .

Biochemical Pathways

The primary biochemical pathway affected by Prazepam-D5 is the GABAergic system . By enhancing the function of GABA, Prazepam-D5 increases the inhibitory effects of this neurotransmitter, leading to decreased neuronal excitability . This results in the drug’s anxiolytic, anticonvulsant, sedative, and muscle relaxant properties .

Pharmacokinetics

Prazepam-D5, like Prazepam, is metabolized in the liver . The elimination half-life of Prazepam is quite long, ranging from 36 to 200 hours . This means that the drug and its effects can persist in the body for a significant amount of time. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Prazepam-D5 might differ slightly due to the presence of deuterium atoms, but this would require further study for confirmation.

Result of Action

The molecular and cellular effects of Prazepam-D5’s action are primarily related to its enhancement of GABA function. This leads to a decrease in neuronal excitability, which can result in anxiolysis (reduction of anxiety), anticonvulsant effects, sedation, and muscle relaxation .

Action Environment

The action, efficacy, and stability of Prazepam-D5 can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the individual’s liver function . Additionally, factors such as age, gender, and overall health status can also influence how the drug is processed in the body . .

Safety and Hazards

  • Disposal : Dispose of according to local regulations .

将来の方向性

  • Clinical Applications : Explore its potential therapeutic uses beyond analytical standards .

特性

IUPAC Name

7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)21-11-18(23)22(17)12-13-6-7-13/h1-5,8-10,13H,6-7,11-12H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQCHHACWWAQLJ-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)CC4CC4)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016423
Record name Prazepam-D5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prazepam-D5

CAS RN

152477-89-9
Record name Prazepam-D5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。